molecular formula C9H4BrF5O B12858378 3-Bromo-2,6-difluoro-5-(trifluoromethyl)acetophenone

3-Bromo-2,6-difluoro-5-(trifluoromethyl)acetophenone

Cat. No.: B12858378
M. Wt: 303.02 g/mol
InChI Key: FJEAXHPNEPJULT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-2,6-difluoro-5-(trifluoromethyl)acetophenone is a chemical compound with the molecular formula C9H3BrF5O It is characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to an acetophenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2,6-difluoro-5-(trifluoromethyl)acetophenone typically involves the bromination and fluorination of acetophenone derivatives. One common method includes the use of bromine and fluorine sources under controlled conditions to achieve the desired substitution pattern on the aromatic ring. The reaction conditions often involve the use of solvents like dichloromethane or acetonitrile and catalysts such as iron or aluminum chloride to facilitate the halogenation process .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced monitoring techniques helps in optimizing reaction conditions and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2,6-difluoro-5-(trifluoromethyl)acetophenone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized to form corresponding acids or reduced to alcohols using appropriate reagents.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or thiourea in solvents like ethanol or dimethyl sulfoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in solvents like ether or tetrahydrofuran.

Major Products Formed

The major products formed from these reactions include substituted acetophenones, carboxylic acids, alcohols, and coupled aromatic compounds, depending on the reaction conditions and reagents used .

Scientific Research Applications

3-Bromo-2,6-difluoro-5-(trifluoromethyl)acetophenone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-2,6-difluoro-5-(trifluoromethyl)acetophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of electronegative fluorine atoms and the bulky trifluoromethyl group can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine
  • 2,3-Dichloro-5-(trifluoromethyl)pyridine
  • 3-Bromo-5-(trifluoromethyl)pyridine

Uniqueness

Compared to similar compounds, 3-Bromo-2,6-difluoro-5-(trifluoromethyl)acetophenone is unique due to its specific substitution pattern on the acetophenone core. This unique structure imparts distinct chemical and physical properties, such as higher reactivity in substitution reactions and enhanced stability under various conditions .

Properties

Molecular Formula

C9H4BrF5O

Molecular Weight

303.02 g/mol

IUPAC Name

1-[3-bromo-2,6-difluoro-5-(trifluoromethyl)phenyl]ethanone

InChI

InChI=1S/C9H4BrF5O/c1-3(16)6-7(11)4(9(13,14)15)2-5(10)8(6)12/h2H,1H3

InChI Key

FJEAXHPNEPJULT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=CC(=C1F)Br)C(F)(F)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.